![molecular formula C12H16N4O6 B026716 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one CAS No. 110851-59-7](/img/structure/B26716.png)
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one, also known as DHO, is a purine nucleoside analog that has been widely used in scientific research due to its unique properties. DHO has a similar structure to adenosine, a nucleoside that plays a critical role in various physiological processes. DHO has been studied extensively for its potential applications in cancer therapy, antiviral therapy, and other areas of biomedical research.
作用机制
The mechanism of action of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one involves its conversion into the active metabolite, 9-[2-(phosphonomethoxy)ethyl]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one (PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one). PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is a potent inhibitor of DNA synthesis and works by inhibiting the enzyme ribonucleotide reductase, which is required for the synthesis of deoxyribonucleotides. PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one also inhibits the enzyme thymidylate synthase, which is required for the synthesis of thymidine, a critical component of DNA.
生化和生理效应
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to have various biochemical and physiological effects. In cancer cells, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one induces apoptosis and inhibits DNA synthesis, leading to cell cycle arrest and cell death. In viral-infected cells, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one inhibits viral DNA synthesis and protein synthesis, leading to the inhibition of viral replication. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
实验室实验的优点和局限性
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several advantages and limitations for lab experiments. One of the main advantages of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is its potent activity against cancer cells and viruses, making it a valuable tool for studying the mechanisms of cancer and viral replication. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is also relatively stable and can be easily synthesized in large quantities. However, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several limitations, including its toxicity in normal cells, making it difficult to use in vivo. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is also relatively expensive and requires specialized equipment and expertise for synthesis and purification.
未来方向
There are several future directions for the study of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one. One potential direction is the development of new analogs of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one with improved potency and selectivity against cancer cells and viruses. Another potential direction is the study of the immunomodulatory effects of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one and its potential use in the treatment of autoimmune diseases. Additionally, the use of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one in combination with other drugs for the treatment of cancer and viral infections should be explored further. Finally, the development of new methods for the synthesis and purification of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one could lead to more widespread use of this compound in scientific research.
Conclusion
In conclusion, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is a purine nucleoside analog that has been extensively studied for its potential applications in cancer therapy, antiviral therapy, and other areas of biomedical research. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting DNA synthesis and inducing apoptosis in cancer cells, and by inhibiting viral DNA synthesis and protein synthesis in viral-infected cells. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several advantages and limitations for lab experiments and several future directions for study. The study of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has the potential to lead to new treatments for cancer, viral infections, and autoimmune diseases.
合成方法
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one can be synthesized through a multistep process involving the condensation of 2,6-diaminopurine with diacetyl-protected ribose, followed by deprotection and oxidation steps. The final product is obtained through purification and crystallization steps. The synthesis of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is relatively complex and requires specialized equipment and expertise.
科学研究应用
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been extensively studied for its potential applications in cancer therapy and antiviral therapy. In cancer therapy, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. In antiviral therapy, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting viral DNA synthesis and interfering with viral protein synthesis.
属性
CAS 编号 |
110851-59-7 |
|---|---|
产品名称 |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one |
分子式 |
C12H16N4O6 |
分子量 |
312.28 g/mol |
IUPAC 名称 |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C12H16N4O6/c17-2-1-6-14-10-7(11(21)15-6)13-4-16(10)12-9(20)8(19)5(3-18)22-12/h4-5,8-9,12,17-20H,1-3H2,(H,14,15,21) |
InChI 键 |
YOIJQWUBBDWNNF-UHFFFAOYSA-N |
手性 SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)CCO |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)CCO |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)CCO |
同义词 |
2-[2-Hydroxyethyl]-9-[beta-d-ribofuranosyl]hypoxanthine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)
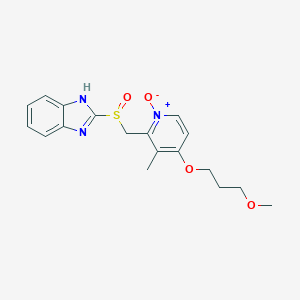
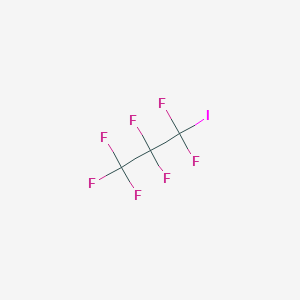
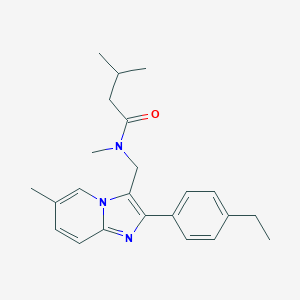
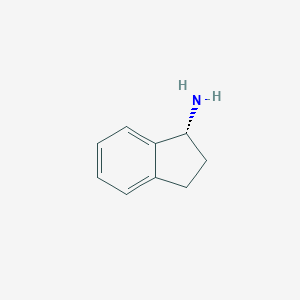
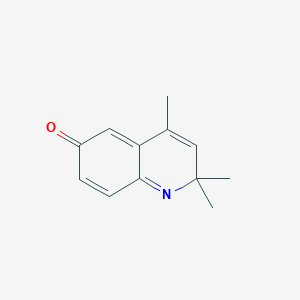
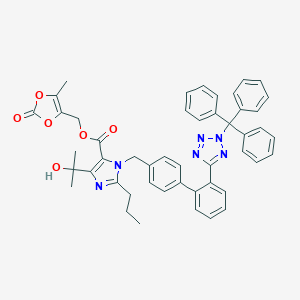
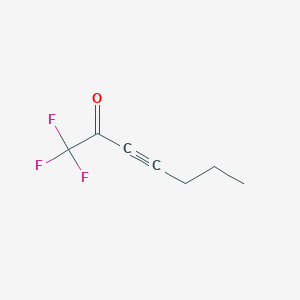
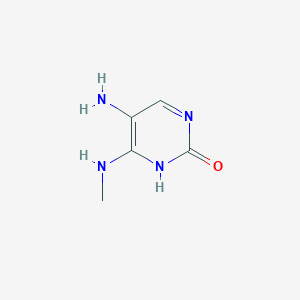
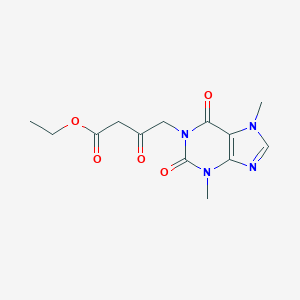
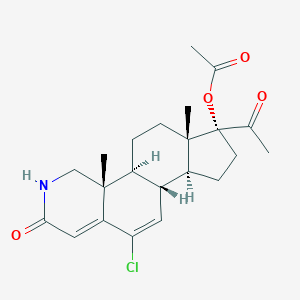
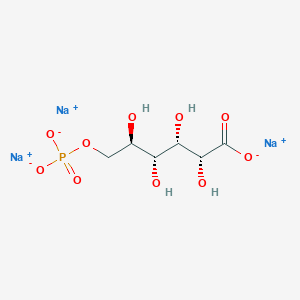
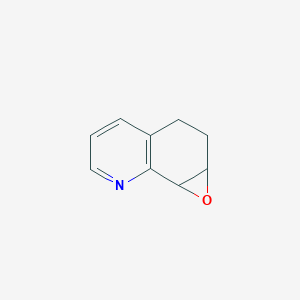
![4-[(E)-2-nitroethenyl]benzene-1,2-diol](/img/structure/B26674.png)